3,5-Difluoro-4-hydroxybenzonitrile
Overview
Description
3,5-Difluoro-4-hydroxybenzonitrile: is an organic compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 g/mol . It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzonitrile core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Difluoro-4-hydroxybenzonitrile involves the reaction of 3,5-difluoro-4-methoxybenzonitrile with boron tribromide in dichloromethane at temperatures ranging from -78°C to room temperature . The reaction mixture is then quenched with ice water, and the product is extracted using dichloromethane. The organic layer is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or thiols.
Oxidation Reactions: Reagents like or are used.
Reduction Reactions: Reagents such as or are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Scientific Research Applications
3,5-Difluoro-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- 3,5-Difluoro-4-methoxybenzonitrile
- 3,5-Difluoro-4-hydroxybenzaldehyde
- 3,5-Difluoro-4-hydroxybenzoic acid
Uniqueness: 3,5-Difluoro-4-hydroxybenzonitrile is unique due to the combination of fluorine atoms and a hydroxyl group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
3,5-difluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZJDPPWWFJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444265 | |
Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-54-6 | |
Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-4-hydroxy-benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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